2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 4-position and a pyrimidine ring substituted with a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid typically involves the construction of the thiophene and pyrimidine rings followed by their coupling. One common method involves the condensation of a thiophene derivative with a pyrimidine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes involving thiophene and pyrimidine derivatives.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrimidine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylthiophen-3-yl)pyrimidine-5-carboxylic acid
- 2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxamide
- 2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylate
Uniqueness
2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid is unique due to the specific positioning of the carboxylic acid group on the pyrimidine ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and applications compared to its analogs.
Biological Activity
2-(4-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrimidine core and a thiophene moiety. This article delves into the biological activities associated with this compound, highlighting its potential applications in various therapeutic areas, particularly cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms that contribute to the compound's reactivity and biological interactions.
- Thiophene Ring : A five-membered ring with sulfur, enhancing lipophilicity and potentially improving bioavailability.
- Carboxylic Acid Group (-COOH) : This functional group plays a crucial role in biological interactions, including enzyme inhibition and protein binding.
Anticancer Properties
Research indicates that derivatives of pyrimidine-4-carboxylic acids exhibit notable anticancer activities. For instance, compounds similar to this compound have been shown to inhibit enzymes critical for cancer cell proliferation.
- Histone Demethylase Inhibition : Some studies have highlighted the potential of pyrimidine derivatives to act as inhibitors of histone demethylases, which are promising targets for cancer therapy due to their role in gene expression regulation. Inhibiting these enzymes can lead to reactivation of tumor suppressor genes and apoptosis in cancer cells .
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes involved in lipid metabolism, such as NAPE-PLD, which is essential for endocannabinoid signaling . This inhibition may contribute to its anticancer effects by disrupting metabolic pathways that favor tumor growth.
Antimicrobial Activity
Pyrimidine derivatives, including this compound, have also shown antimicrobial properties. The presence of the thiophene ring enhances the compound's interaction with microbial membranes, potentially leading to increased permeability and cell lysis .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
Structural Modification | Biological Effect |
---|---|
Methyl substitution on thiophene | Enhanced lipophilicity and improved bioavailability |
Alterations on pyrimidine ring | Variations in enzyme inhibition potency |
These modifications can significantly influence the compound's efficacy against targeted biological pathways.
Case Studies
- In Vitro Studies : Experimental data has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves apoptosis induction through caspase activation .
- In Vivo Studies : Animal models have demonstrated that compounds similar to this pyrimidine derivative can reduce tumor size significantly when administered at therapeutic doses, indicating potential for clinical applications .
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(4-methylthiophen-3-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-4-15-5-7(6)9-11-3-2-8(12-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
SMLFMQLYAGEQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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